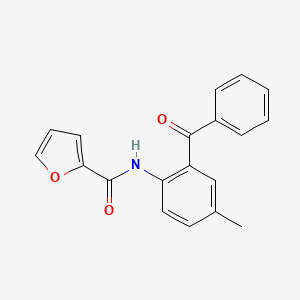

N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide

Description

Historical Development of Furan-2-carboxamide Derivatives

Furan-2-carboxamide derivatives have emerged as a structurally versatile class of compounds with applications spanning medicinal chemistry, materials science, and catalysis. The foundational synthesis of these derivatives dates to early studies on furan-based heterocycles, where the furan ring's electron-rich nature and planar geometry enabled diverse functionalization. A pivotal advancement occurred in 2017 with the development of N-(2-hydroxyphenyl)furan-2-carboxamide derivatives, which demonstrated the feasibility of coupling furan-2-carboxylic acid with substituted anilines under mild conditions. This work established a template for introducing substituents at both the phenyl and furan moieties, enabling systematic exploration of structure-activity relationships.

Recent innovations include the incorporation of bioisosteric replacements, such as replacing labile furanones with furan-2-carboxamides to enhance metabolic stability while retaining biological activity. For instance, carbohydrazide-linked furan-2-carboxamides exhibited potent antibiofilm activity against Pseudomonas aeruginosa, achieving up to 58% inhibition at 50 μM concentrations. Parallel efforts in antiviral research identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as non-peptidomimetic inhibitors of SARS-CoV-2 Mpro, with IC50 values as low as 1.55 μM. These advancements underscore the scaffold's adaptability to target diverse biological pathways.

Structural Significance of N-(2-Benzoyl-4-methylphenyl)furan-2-carboxamide

The compound this compound features a unique substitution pattern that distinguishes it from related derivatives. The phenyl ring is substituted at the 2-position with a benzoyl group (-COC6H5) and at the 4-position with a methyl group (-CH3), while the furan-2-carboxamide moiety provides a rigid, planar backbone. Key structural attributes include:

- Electronic Effects : The electron-withdrawing benzoyl group may reduce electron density at the amide nitrogen, potentially enhancing hydrogen-bonding interactions with biological targets.

- Steric Considerations : The 4-methyl group introduces steric hindrance, which could influence conformational flexibility and binding pocket accessibility.

- Spectral Signatures : Analogous compounds, such as N-(4-bromo-2-methylphenyl)furan-2-carboxamide, exhibit characteristic 1H NMR resonances for aromatic protons (δ 7.3–8.1 ppm) and methyl groups (δ 2.2 ppm), with IR stretching frequencies for amide C=O bonds near 1640 cm−1.

Comparative analysis with N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide (mp 186 °C) and N-(4-bromo-2-methylphenyl)furan-2-carboxamide (MW 280.12 g/mol) suggests that the benzoyl substitution in this compound may elevate melting points and molecular weights proportionally.

Positioning Within Carboxamide Research Literature

Within the carboxamide literature, this compound occupies a niche between aryl-substituted furanamides and benzoyl-containing therapeutics. Its structural hybridity aligns with two trends:

- Aryl Furanamide Optimization : Studies on N-(4-bromo-2-methylphenyl)furan-2-carboxamide highlight the role of halogen and alkyl substituents in modulating lipophilicity and target engagement. The benzoyl variant extends this strategy by introducing a ketone functional group, which may enhance π-π stacking interactions in protein binding pockets.

- Non-Peptidomimetic Drug Design : The success of furan-2-carboxamide derivatives as reversible covalent inhibitors of viral proteases suggests potential applications for the title compound in targeting serine or cysteine proteases, contingent on its electrophilic substituents.

Notably, the compound has not yet been evaluated in published antibiofilm or antiviral assays, representing an opportunity to bridge existing knowledge gaps.

Current Research Landscape and Knowledge Gaps

The current research landscape for furan-2-carboxamides is bifurcated into (1) antimicrobial/antiviral agent development and (2) structure-property relationship studies. Key gaps specific to this compound include:

- Synthetic Methodology : While the general synthesis of furan-2-carboxamides via coupling reactions is well-established, the introduction of a benzoyl group at the 2-position of the phenyl ring may require specialized acylating agents or protective group strategies.

- Biological Activity Profiling : No data exist on its activity against bacterial biofilms, viral proteases, or cancer cell lines, despite structural parallels to active compounds like F8–B6 (IC50 = 1.57 μM against SARS-CoV-2 Mpro).

- Physicochemical Characterization : Experimental determination of solubility, logP, and plasma stability remains unpublished, hindering pharmacokinetic predictions.

Table 1: Comparative Analysis of Furan-2-carboxamide Derivatives

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-13-9-10-16(20-19(22)17-8-5-11-23-17)15(12-13)18(21)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWJUUPARBSODR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide typically involves the reaction of 2-benzoyl-4-methylaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide

The synthesis of this compound typically involves the reaction of 2-benzoyl-4-methylphenylamine with furoyl chloride. The reaction is usually conducted in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to facilitate the formation of the amide bond. The process can be optimized for yield and purity through careful control of temperature and reaction time.

Synthetic Route:

- Reactants: 2-benzoyl-4-methylphenylamine, furoyl chloride

- Solvent: Dichloromethane

- Base: Triethylamine

- Conditions: Low temperature to ensure high yield

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. For instance, compounds derived from similar structures demonstrated promising results in inhibiting cell viability, suggesting that modifications to the furan-2-carboxamide backbone can enhance biological activity.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | HCT-116 | 15 |

| Compound C | PC-3 | 12 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Industrial Applications

This compound serves as a valuable intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows it to be used as a building block for more complex organic molecules, which are crucial in drug development and production.

Potential Industrial Uses:

- Pharmaceuticals: Development of new therapeutic agents targeting cancer and infectious diseases.

- Specialty Chemicals: Production of materials with specific properties for various applications.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives in preclinical settings:

-

Study on Anticancer Activity : A recent study evaluated a series of furan derivatives for their antiproliferative effects against multiple cancer cell lines, revealing that certain substitutions significantly enhanced their activity compared to standard treatments like doxorubicin.

- Findings : Compounds with electron-donating groups exhibited superior anticancer activity due to increased interaction with molecular targets involved in tumor growth.

-

Antimicrobial Evaluation : Another study focused on the antimicrobial properties of furan derivatives against drug-resistant bacteria.

- Results : The compounds demonstrated significant inhibition against resistant strains, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This is achieved through the activation of certain pathways, such as the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases .

Comparison with Similar Compounds

Structural and Crystallographic Insights

- Planarity and Conformation : N-(2-nitrophenyl)furan-2-carboxamide exhibits a planar central C4-C5(O2)-N1-C6 fragment, with dihedral angles of 9.71° between phenyl and furan rings. Intramolecular hydrogen bonding (N1⋯O3: 2.615 Å) stabilizes this conformation .

- Crystal Packing : Weak C–H⋯O interactions form helical chains in N-(2-nitrophenyl)furan-2-carboxamide crystals, a feature common to carboxamides with electron-withdrawing substituents .

Biological Activity

N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan-2-carboxamide backbone with a benzoyl and 4-methylphenyl substituent. This unique structure suggests potential interactions with various biological targets, including enzymes and receptors, which may modulate their activity.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Interaction with receptors could influence cellular signaling pathways related to inflammation or cancer proliferation.

- Antimicrobial Activity : Its structural components may enhance its binding affinity to bacterial targets, leading to antimicrobial effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been investigated, revealing significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

This compound has also shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : The compound has been linked to increased apoptosis in cancer cells.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.

- Inhibition of Metastasis : Research indicates that it can reduce the migratory capacity of cancer cells.

In a study focusing on breast cancer cell lines, the compound exhibited IC50 values ranging from 10 µM to 20 µM, indicating effective cytotoxicity.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent publication evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant inhibition and suggesting its utility in combating antibiotic resistance .

- Cancer Cell Line Testing : Another study assessed its impact on various cancer cell lines (e.g., MCF-7 for breast cancer), reporting a reduction in cell viability by approximately 60% at concentrations above 15 µM .

- Synergistic Effects : Research has indicated that when combined with conventional antibiotics, this compound enhances their efficacy, resulting in lower MIC values compared to standalone treatments .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide?

- Methodological Answer :

- FT-IR Spectroscopy : Identify key functional groups such as the amide C=O stretch (~1670 cm⁻¹), furan ring C-O-C vibrations (~1267 cm⁻¹), and aromatic C-H stretches (~3034 cm⁻¹) .

- NMR Analysis : Use NMR to detect amide NH protons (δ ~12 ppm) and aromatic protons (δ 6.75–8.07 ppm). NMR can confirm carbonyl (C=O, δ ~157 ppm) and aromatic carbons .

- X-ray Crystallography : For absolute conformation determination, employ SHELXL refinement to resolve intramolecular interactions (e.g., hydrogen bonds) and dihedral angles between aromatic rings .

Q. What synthetic routes are documented for this compound?

- Methodological Answer :

- React furan-2-carbonyl chloride with 2-benzoyl-4-methylaniline in acetonitrile under reflux for 3–5 hours. Purify via recrystallization or column chromatography, monitoring by TLC/HPLC .

- Optimize yields by adjusting stoichiometry and solvent polarity. Confirm purity via HPLC (≥98%) and melting point analysis .

Q. How can researchers screen for biological activity in preliminary studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like PRKD3 using kinase activity assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM) .

- Antiviral Screening : Use plaque reduction assays to assess inhibition of enterovirus (EV) or rhinovirus (RV) replication, comparing to fluoxetine derivatives .

Advanced Research Questions

Q. How can crystallographic data discrepancies in conformational analysis be resolved?

- Methodological Answer :

- Refine data with SHELXL, focusing on intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and torsion angles. Compare to analogous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to validate planar vs. non-planar amide conformations .

- Use Hirshfeld surface analysis to quantify intermolecular interactions and resolve packing ambiguities .

Q. What computational strategies predict interactions with viral 2C proteins?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using the 2C protein’s AAA+ ATPase domain (PDB: 6GJ7). Validate binding poses with molecular dynamics simulations (100 ns) and MM/GBSA free-energy calculations .

- Correlate in silico results with virological data (e.g., IC₅₀ values from replication assays) to identify critical binding residues .

Q. How can structure-activity relationships (SAR) optimize inhibitory activity against PRKD3?

- Methodological Answer :

- Synthesize derivatives with modified benzoyl (e.g., halogen substitution) or furan (e.g., methyl/ethoxy groups) moieties. Test in kinase inhibition assays (IC₅₀ determination) .

- Use QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

Q. What analytical methods address purity challenges in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS : Quantify the compound in serum using a C18 column (gradient: 0.1% formic acid in acetonitrile/water) and MRM transitions (e.g., m/z 425.91 → 298.7) .

- GC-MS : Derivatize with BSTFA for volatility, monitoring fragments (e.g., m/z 154 for furan cleavage) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.